
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate is an organic peroxide compound. It is known for its applications in polymer chemistry, particularly as an initiator for polymerization reactions. The compound’s structure includes two 3,3,5-trimethylhexanoyl groups linked by a peroxide bond, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate typically involves the reaction of 3,3,5-trimethylhexanoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactive nature of organic peroxides.
Análisis De Reacciones Químicas
Types of Reactions
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions, making the compound useful in the production of various polymers.
Common Reagents and Conditions
The decomposition of this peroxide is often induced by heat or the presence of a catalyst. Common catalysts include transition metal salts and certain organic compounds. The reaction conditions typically involve elevated temperatures to facilitate the breakdown of the peroxide bond.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process.
Aplicaciones Científicas De Investigación
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate has several applications in scientific research:
Polymer Chemistry: It is widely used as an initiator in the polymerization of various monomers, leading to the production of plastics, resins, and other polymeric materials.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as high strength and thermal stability.
Biomedical Research:
Industrial Applications: The compound is used in the manufacturing of coatings, adhesives, and sealants, where it helps in the curing process.
Mecanismo De Acción
The mechanism of action of 3,3,5-trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate involves the generation of free radicals upon decomposition. These radicals can initiate chain reactions in polymerization processes. The molecular targets include unsaturated monomers, which react with the radicals to form long polymer chains. The pathways involved are primarily radical chain mechanisms, which are common in polymer chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Peroxide: Another widely used organic peroxide in polymerization reactions.
Di-tert-butyl Peroxide: Known for its use as a radical initiator in various chemical processes.
Cumene Hydroperoxide: Used in the production of phenol and acetone, as well as a polymerization initiator.
Uniqueness
3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate specific free radicals makes it valuable in the synthesis of polymers with tailored properties.
Propiedades
Número CAS |
92177-99-6 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
3,3,5-trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C18H34O4/c1-13(2)9-17(5,6)11-15(19)21-22-16(20)12-18(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3 |
Clave InChI |
WPIYAXQPRQYXCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)CC(=O)OOC(=O)CC(C)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



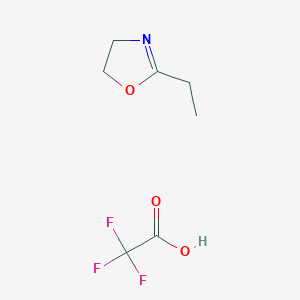
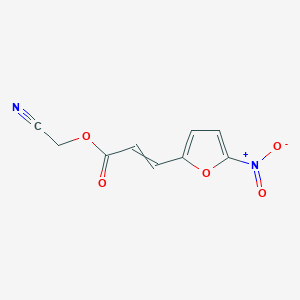
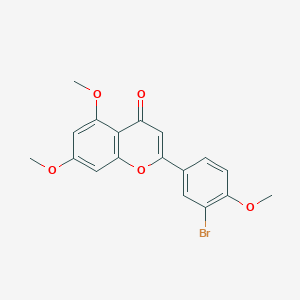
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
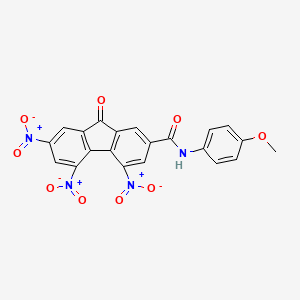

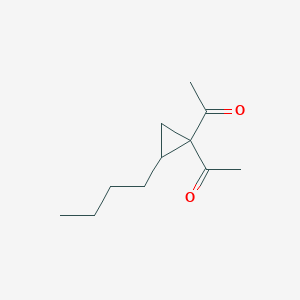
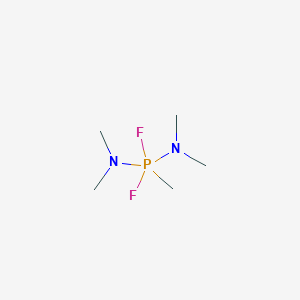
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
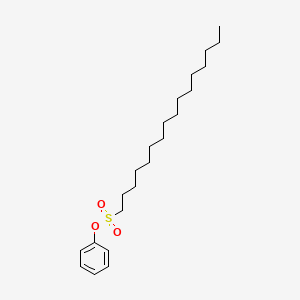
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
